
An In-depth Technical Guide to the Evolutionary
Conservation and Function of WDR34

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: W-34

Cat. No.: B1193824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
WD repeat-containing protein 34 (WDR34) is a highly conserved protein crucial for the

assembly and function of primary cilia, cellular organelles vital for signaling and sensory

perception. This guide provides a comprehensive overview of the evolutionary conservation,

structure, and function of WDR34. It details the protein's role in the intraflagellar transport (IFT)

system, its association with the dynein-2 motor complex, and the downstream signaling

pathways it modulates, including the critical Hedgehog (Hh) signaling pathway. Furthermore,

this document outlines the severe pathological consequences of WDR34 mutations, which lead

to a spectrum of ciliopathies, and presents detailed experimental protocols for investigating its

function. This information is intended to serve as a valuable resource for researchers and

professionals in drug development targeting ciliopathies and related disorders.

Introduction
WD repeat-containing protein 34 (WDR34), also known as DYNC2I2, is a key component of the

cytoplasmic dynein-2 motor complex, which is essential for retrograde intraflagellar transport

(IFT) in primary cilia.[1] Primary cilia are microtubule-based organelles that protrude from the

surface of most vertebrate cells and function as cellular antennae, sensing and transducing a

wide array of extracellular signals. The proper functioning of these cilia is dependent on the

bidirectional movement of protein complexes along the ciliary axoneme, a process mediated by

IFT. Anterograde transport, from the base to the tip of the cilium, is powered by kinesin-2
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motors, while retrograde transport, from the tip back to the base, is driven by the dynein-2

complex.

WDR34, as an intermediate chain of the dynein-2 complex, plays a critical role in the assembly

and function of this motor.[1] Its evolutionary conservation across a wide range of species

underscores its fundamental importance in ciliary biology. Mutations in the WDR34 gene have

been linked to a variety of human genetic disorders collectively known as ciliopathies. These

include severe conditions such as Jeune asphyxiating thoracic dystrophy (JATD), short-rib

polydactyly syndrome (SRPS), and Miller-Dieker syndrome, which are characterized by skeletal

abnormalities, cystic kidneys, retinal degeneration, and brain malformations.[2][3][4]

Understanding the evolutionary conservation and function of WDR34 is therefore crucial for

elucidating the pathogenesis of these diseases and for the development of potential

therapeutic interventions.

Evolutionary Conservation of WDR34
The high degree of evolutionary conservation of WDR34 across diverse species highlights its

indispensable role in ciliary function. Orthologs of the human WDR34 gene are found in a wide

range of eukaryotes, from vertebrates to invertebrates, that possess cilia. The protein

sequence of WDR34 is highly conserved, particularly in the regions corresponding to its WD40

repeat domains, which are crucial for protein-protein interactions.

Species WDR34 Ortholog
Sequence Identity to
Human WDR34 (%)

Mus musculus (Mouse) Wdr34 83%[4]

Danio rerio (Zebrafish) wdr34 75%

Drosophila melanogaster (Fruit

fly)
CG7428 55%

Caenorhabditis elegans

(Nematode)
F58G1.1 48%

Chlamydomonas reinhardtii

(Green alga)
FAP133 42%
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Note: Sequence identity percentages are approximate and can vary based on the specific

isoforms and alignment algorithms used.

This significant conservation across such a broad evolutionary distance underscores the

fundamental and conserved nature of the IFT machinery and the critical role of WDR34 within

it.

Molecular Structure and Function
WDR34 is characterized by the presence of five WD40 repeat domains.[4] These domains form

a β-propeller structure that serves as a scaffold for protein-protein interactions. Within the

dynein-2 complex, WDR34 is thought to act as a crucial linker, connecting other subunits and

ensuring the stability and proper function of the motor.

The primary function of WDR34 is its involvement in retrograde IFT. This process is essential

for recycling IFT components from the ciliary tip back to the cell body and for transporting

signaling molecules that have been activated at the cilium.

Role in the Dynein-2 Complex
WDR34 is an intermediate chain of the dynein-2 motor. It directly interacts with other

components of the complex, including the heavy chain DYNC2H1 and the light intermediate

chains. This intricate network of interactions is vital for the assembly of the entire dynein-2

complex and for its ability to move along the ciliary microtubules. Loss-of-function mutations in

WDR34 can disrupt the assembly of the dynein-2 complex, leading to defects in retrograde IFT.

[1]

Regulation of Ciliary Length
Proper regulation of ciliary length is crucial for their function. WDR34 has been shown to be

involved in this process. Studies in cell lines have demonstrated that the complete knockout of

WDR34 can lead to the formation of longer cilia, while the expression of certain mutant forms of

WDR34 can result in shorter cilia.[1] This suggests that WDR34 plays a complex role in

balancing the anterograde and retrograde IFT processes that collectively determine ciliary

length.

Signaling Pathways
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WDR34 is integral to signaling pathways that are dependent on primary cilia. The most well-

characterized of these is the Hedgehog (Hh) signaling pathway.

Hedgehog Signaling
The Hh signaling pathway is a crucial regulator of embryonic development and tissue

homeostasis in adults. In vertebrates, the key components of the Hh pathway are localized to

the primary cilium. In the absence of an Hh ligand, the receptor Patched1 (PTCH1) is localized

to the ciliary membrane and inhibits the activity of Smoothened (SMO), a G protein-coupled

receptor. Upon binding of an Hh ligand to PTCH1, PTCH1 is removed from the cilium, leading

to the activation and accumulation of SMO within the ciliary membrane. This initiates a

downstream signaling cascade that results in the activation of the Gli family of transcription

factors.

Retrograde IFT, powered by the dynein-2 complex, is essential for the removal of signaling

components from the cilium and for the transport of activated Gli transcription factors back to

the cell body. Therefore, defects in WDR34 and the dynein-2 complex can lead to aberrant Hh

signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Cilium

Intraflagellar Transport

Nucleus

PTCH1 SMO
inhibition

SUFU
inhibition

Gli
repression

Dynein-2 (WDR34)
transportHedgehog

Ligand

Kinesin-2

Active Gli
(Transcription Factor)

transport

Target Gene
Expression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed hTERT-RPE1 cells

Induce Ciliogenesis
(serum starvation)

Fix with 4% PFA

Permeabilize with
0.1% Triton X-100

Block with 5% BSA

Incubate with
Primary Antibodies

Incubate with
Secondary Antibodies & DAPI

Mount on Slides

Fluorescence Microscopy

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1193824?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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